molecular formula C13H18N6O2 B2954620 8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879456-21-0

8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2954620
M. Wt: 290.327
InChI Key: AKUNQNICPJUXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of methacrylic acid, specifically 2-(dimethylamino)ethyl methacrylate . This is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications . The most common use of this compound is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a purine ring system, given the presence of “imidazo[2,1-f]purine” in the name. The “8-(2-(dimethylamino)ethyl)-1,7-dimethyl” part of the name suggests that there are dimethylaminoethyl and methyl groups attached to the purine ring .


Physical And Chemical Properties Analysis

2-(Dimethylamino)ethyl methacrylate, a related compound, is a liquid at room temperature with a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C . It has a refractive index of 1.439 .

Scientific Research Applications

  • Neuroprotection in Parkinson's Disease : A study explored the effects of caffeine and its interaction with adenosine receptor subtypes, highlighting the potential for certain compounds to offer neuroprotective benefits in models of Parkinson's disease. This research underscores the interest in compounds that can modulate adenosine receptors, possibly relevant to understanding the broader implications of purine derivatives in neurodegenerative diseases (Chen et al., 2001).

  • Metabolism of Heterocyclic Amines : Another study focused on the metabolism and the formation of macromolecular adducts by heterocyclic amines at low doses in humans and rodents. This research could be relevant when considering the metabolic pathways and potential toxicological profiles of structurally complex compounds such as the one (Turteltaub et al., 1999).

  • Biomonitoring of Amine Metabolites : The development of methods to monitor the metabolites of heterocyclic aromatic amines in human urine highlights the importance of detecting and understanding the metabolism of compounds with potential biological effects. This approach could offer insights into how similar compounds are processed and their potential impacts on human health (Stillwell et al., 1999).

Safety And Hazards

2-(Dimethylamino)ethyl methacrylate is considered hazardous. It should be handled with care, and contact with the eyes and skin should be avoided .

properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-8-7-19-9-10(17(4)13(21)15-11(9)20)14-12(19)18(8)6-5-16(2)3/h7H,5-6H2,1-4H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUNQNICPJUXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 4859268

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.